molecular formula C17H18N2O4S B2758023 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922009-33-4

3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

货号: B2758023
CAS 编号: 922009-33-4
分子量: 346.4
InChI 键: NLIQVFKUKKAPCT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a synthetic organic compound featuring a benzo[f][1,4]oxazepin-5-one core structure linked to a 3,4-dimethylbenzenesulfonamide group. This molecular architecture combines a seven-membered oxazepine ring, a less common heterocycle in pharmaceuticals, with a sulfonamide functionality, a group widely recognized in medicinal chemistry for its ability to interact with diverse biological targets. The structural uniqueness of this compound makes it a valuable intermediate or lead compound in various pharmaceutical and biochemical research applications. Based on studies of structurally related benzo[1,4]oxazepine derivatives, this compound may possess significant research potential. Analogous compounds have been identified as potent inhibitors of Rho-associated protein kinases (ROCKs) . ROCK inhibitors are a major area of investigation for the treatment of conditions like glaucoma, due to their ability to lower intraocular pressure, and may also have applications in other diseases involving cytoskeletal dysfunction . Furthermore, research on other benzenesulfonamide derivatives indicates potential for targeting a wide range of enzymes, including carbonic anhydrases, and for exhibiting anti-proliferative effects in cancer cell line studies . The mechanism of action for such compounds often involves the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at specific phases, such as the G2/M phase, thereby halting uncontrolled cell proliferation . The presence of the 3,4-dimethylphenyl sulfonamide group could be explored for its influence on the compound's selectivity and binding affinity towards specific protein targets. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

3,4-dimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-3-5-14(9-12(11)2)24(21,22)19-13-4-6-16-15(10-13)17(20)18-7-8-23-16/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIQVFKUKKAPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3,4-Dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 926032-61-3

The structural components include a benzenesulfonamide moiety and a tetrahydrobenzo[f][1,4]oxazepin core, which are known to influence its biological interactions.

Antidiabetic Activity

Recent studies have evaluated the antidiabetic potential of similar benzenesulfonamide derivatives. For instance, compounds with structural similarities showed significant hypoglycemic effects in diabetic rat models. The following table summarizes the blood glucose reduction observed in various compounds compared to a standard drug (Glibenclamide):

CompoundBefore Administration (mg/dL)After 2 Hours (mg/dL)Reduction (%)p-value
Control (Diabetic)359 ± 4.5354 ± 7.31.4p < 0.05 vs. Glb.
Glibenclamide324 ± 6.8218 ± 11.132.7p < 0.05 vs. Control
Compound A382 ± 6.5303 ± 6.620.7p < 0.05 vs. Control
Compound B472 ± 7343 ± 6.427.5p < 0.05 vs. Control

These findings suggest that modifications to the benzenesulfonamide scaffold can enhance antidiabetic properties .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties as well. Similar compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer)
  • Results : High activity was observed in synthesized compounds against these cell lines, indicating that modifications to the oxazepin structure may enhance anticancer efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit key enzymes involved in glucose metabolism and cancer cell proliferation.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their therapeutic effects in metabolic disorders and cancer .

Case Studies

A notable case study involved the synthesis and evaluation of related benzenesulfonamide derivatives for their pharmacological properties:

  • Study Design : In vivo administration in diabetic rat models.
  • Findings : Certain derivatives demonstrated comparable or superior efficacy to established antidiabetic agents like Glibenclamide.

This evidence supports the hypothesis that structural modifications can lead to improved biological activities .

科学研究应用

Antimicrobial Activity

Research indicates that compounds with similar structures to 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of oxazepine derivatives against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 0.500 mg/mL, suggesting potential for development into antimicrobial therapies .

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro studies demonstrated that related oxazepine derivatives could induce apoptosis in human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10 µM against breast cancer cells . This highlights the potential for further exploration in cancer treatment modalities.

Enzyme Inhibition and Receptor Modulation

The unique structure of this compound suggests it may interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .

Gene Expression Alteration

There is evidence to suggest that this compound may interact with DNA or RNA, potentially altering gene expression patterns. This could have significant implications for its use in genetic research and therapeutic applications .

Case Study 1: Antimicrobial Evaluation

A study focused on evaluating the antimicrobial properties of oxazepine derivatives related to this compound demonstrated significant activity against common bacterial strains. The results indicated that these compounds could serve as a basis for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assays

In another study assessing cytotoxicity against cancer cell lines, derivatives of the oxazepine class were tested for their ability to induce cell death. The findings revealed that several compounds showed promising cytotoxic effects, warranting further investigation into their mechanisms and therapeutic potential .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
3,4-Dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide N/A C₁₇H₁₈N₂O₄S ~346.4* 5-oxo, 3,4-dimethylbenzenesulfonamide Enzyme inhibition, CNS therapeutics
(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride 1332531-44-8 C₁₀H₁₄ClNO₂ 223.68 Methanol hydrochloride at 7-position Pharmaceutical intermediate

*Calculated molecular weight based on formula.

Key Differences and Implications

Substituent Chemistry: The sulfonamide group in the target compound enhances hydrogen-bonding capacity and target affinity compared to the methanol group in the hydrochloride derivative .

Physicochemical Properties :

  • The hydrochloride derivative’s ionic nature (due to Cl⁻) increases solubility in polar solvents, whereas the sulfonamide’s neutral but polar structure may balance solubility and membrane permeability.

Biological Activity: Sulfonamide derivatives are historically associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity. The dimethyl substituents may enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications. The methanol hydrochloride derivative is likely a synthetic intermediate rather than a bioactive molecule, given its simpler structure and lack of pharmacophoric groups .

Research Findings and Data

Mechanistic Insights

  • The 5-oxo group in the target compound may stabilize the oxazepine ring in a boat conformation, optimizing interactions with hydrophobic enzyme pockets.

常见问题

Q. What are the recommended synthetic routes for 3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of the benzoxazepin core followed by sulfonamide coupling. Key steps include:
  • Core formation : Cyclization of substituted diols or amines under acidic or basic conditions to form the tetrahydrobenzo[f][1,4]oxazepin scaffold .
  • Sulfonamide coupling : Reacting the amine group on the benzoxazepin core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Purity optimization : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. HPLC with a C18 column and UV detection (λ = 254 nm) is recommended for purity validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl groups on the benzene ring and oxazepin oxygen environment) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~419.18 g/mol based on analogous structures) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, though this requires high-purity crystals .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Prioritize enzyme inhibition assays due to the sulfonamide group’s known role in targeting metalloenzymes like carbonic anhydrase:
  • Carbonic anhydrase inhibition : Use a stopped-flow CO₂ hydration assay with recombinant human isoforms (e.g., CA-II or CA-IX) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition potency between studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability:
  • Assay standardization : Ensure consistent pH (e.g., 7.4 for physiological conditions), temperature (25°C), and enzyme concentration.
  • Stability testing : Incubate the compound in assay buffer (e.g., PBS) and monitor degradation via HPLC over 24 hours. Adjust storage conditions (e.g., -20°C in DMSO) if instability is observed .
  • Kinetic analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow reactors for the cyclization step to enhance reproducibility and reduce side reactions (e.g., dimerization) .
  • Catalytic optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a focused library with modifications to:
  • Sulfonamide group : Replace the 3,4-dimethylphenyl group with halogenated or electron-withdrawing substituents.
  • Benzoxazepin core : Introduce substituents at the 5-oxo position (e.g., ethyl or allyl groups) to assess steric effects .
    Analytical workflow :

Synthesize derivatives via parallel synthesis.

Screen against primary targets (e.g., carbonic anhydrase) and counter-screens for off-target effects.

Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。